Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate
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Overview
Description
Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-chlorophenylmorpholine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, modulating their activity. The morpholine ring can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives and chlorophenyl compounds. Similar compounds include:
Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate: Contains a fluorine atom in place of chlorine.
Methyl (2r)-2-(4-methylphenyl)morpholine-4-carboxylate: Features a methyl group instead of chlorine.
Properties
CAS No. |
920802-69-3 |
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Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
methyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H14ClNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1 |
InChI Key |
JVQHYOKECKJUAN-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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